molecular formula C11H13ClO3 B7978022 3-Chloro-2-(3-methoxypropoxy)benzaldehyde

3-Chloro-2-(3-methoxypropoxy)benzaldehyde

Cat. No.: B7978022
M. Wt: 228.67 g/mol
InChI Key: YIIQYTAUZJKMES-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methoxypropoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is characterized by the presence of a chloro group, a methoxypropoxy group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-methoxypropoxy)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(3-methoxypropoxy)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxypropoxy groups may also contribute to the compound’s overall reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxybenzaldehyde
  • 3-Chloro-2-(2-methoxyethoxy)benzaldehyde
  • 3-Chloro-2-(4-methoxybutoxy)benzaldehyde

Uniqueness

3-Chloro-2-(3-methoxypropoxy)benzaldehyde is unique due to the presence of the 3-methoxypropoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-chloro-2-(3-methoxypropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-6-3-7-15-11-9(8-13)4-2-5-10(11)12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIQYTAUZJKMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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